molecular formula C21H28FNO2 B11573228 N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine

N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine

Cat. No.: B11573228
M. Wt: 345.4 g/mol
InChI Key: PVZQSKKTJZATRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,2-DIMETHYLOXAN-4-YL)METHYL][3-(4-FLUOROPHENYL)-3-(FURAN-2-YL)PROPYL]AMINE is a complex organic compound that features a combination of oxane, fluorophenyl, and furan moieties

Properties

Molecular Formula

C21H28FNO2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(2,2-dimethyloxan-4-yl)methyl]-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine

InChI

InChI=1S/C21H28FNO2/c1-21(2)14-16(10-13-25-21)15-23-11-9-19(20-4-3-12-24-20)17-5-7-18(22)8-6-17/h3-8,12,16,19,23H,9-11,13-15H2,1-2H3

InChI Key

PVZQSKKTJZATRH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)CNCCC(C2=CC=C(C=C2)F)C3=CC=CO3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,2-DIMETHYLOXAN-4-YL)METHYL][3-(4-FLUOROPHENYL)-3-(FURAN-2-YL)PROPYL]AMINE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the oxane ring, followed by the introduction of the fluorophenyl and furan groups through a series of coupling reactions. The final step usually involves the formation of the amine group.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2,2-DIMETHYLOXAN-4-YL)METHYL][3-(4-FLUOROPHENYL)-3-(FURAN-2-YL)PROPYL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

[(2,2-DIMETHYLOXAN-4-YL)METHYL][3-(4-FLUOROPHENYL)-3-(FURAN-2-YL)PROPYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [(2,2-DIMETHYLOXAN-4-YL)METHYL][3-(4-FLUOROPHENYL)-3-(FURAN-2-YL)PROPYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [(2,2-DIMETHYLOXAN-4-YL)METHYL][3-(4-CHLOROPHENYL)-3-(FURAN-2-YL)PROPYL]AMINE
  • [(2,2-DIMETHYLOXAN-4-YL)METHYL][3-(4-BROMOPHENYL)-3-(FURAN-2-YL)PROPYL]AMINE

Uniqueness

[(2,2-DIMETHYLOXAN-4-YL)METHYL][3-(4-FLUOROPHENYL)-3-(FURAN-2-YL)PROPYL]AMINE is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and bromo- counterparts

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